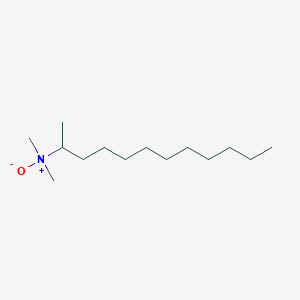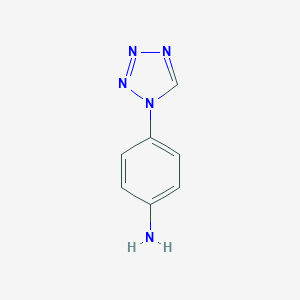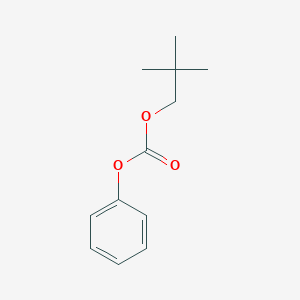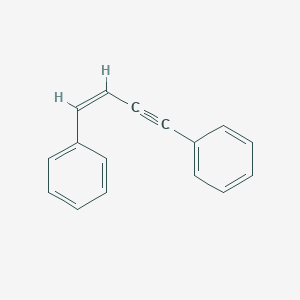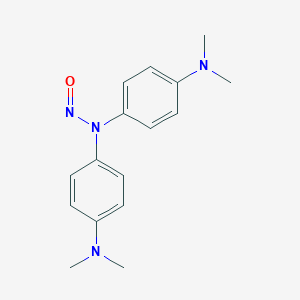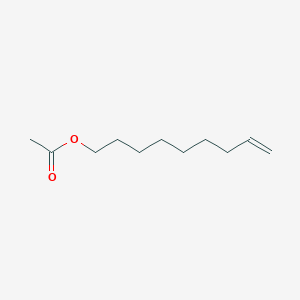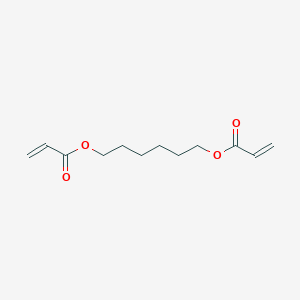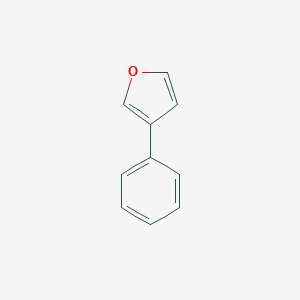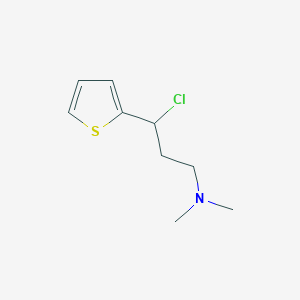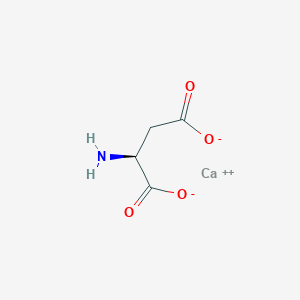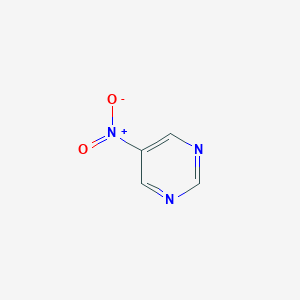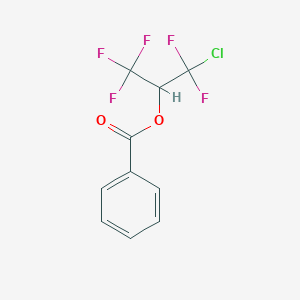
2-Benzoxazolinone, 3-(3-(4-(2-hydroxyethyl)-1-piperazinyl)propyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Benzoxazolinone, 3-(3-(4-(2-hydroxyethyl)-1-piperazinyl)propyl)-, also known as BZP, is a synthetic compound that belongs to the class of piperazine derivatives. It was first synthesized in the 1970s and has gained popularity as a recreational drug due to its stimulant properties. However, in recent years, BZP has been the subject of scientific research due to its potential therapeutic applications.
作用機序
2-Benzoxazolinone, 3-(3-(4-(2-hydroxyethyl)-1-piperazinyl)propyl)- acts as a dopamine and serotonin reuptake inhibitor, which increases the levels of these neurotransmitters in the brain. This results in an increase in mood, energy, and alertness. 2-Benzoxazolinone, 3-(3-(4-(2-hydroxyethyl)-1-piperazinyl)propyl)- also stimulates the release of norepinephrine, which is involved in the fight or flight response.
生化学的および生理学的効果
2-Benzoxazolinone, 3-(3-(4-(2-hydroxyethyl)-1-piperazinyl)propyl)- has been shown to have a number of biochemical and physiological effects. Studies have shown that 2-Benzoxazolinone, 3-(3-(4-(2-hydroxyethyl)-1-piperazinyl)propyl)- increases heart rate, blood pressure, and body temperature. 2-Benzoxazolinone, 3-(3-(4-(2-hydroxyethyl)-1-piperazinyl)propyl)- also increases the levels of glucose and fatty acids in the blood, which can lead to metabolic dysfunction.
実験室実験の利点と制限
2-Benzoxazolinone, 3-(3-(4-(2-hydroxyethyl)-1-piperazinyl)propyl)- has several advantages for use in lab experiments. It is a synthetic compound, which means that it can be easily synthesized in large quantities. 2-Benzoxazolinone, 3-(3-(4-(2-hydroxyethyl)-1-piperazinyl)propyl)- is also relatively stable, which makes it easy to store and transport. However, 2-Benzoxazolinone, 3-(3-(4-(2-hydroxyethyl)-1-piperazinyl)propyl)- has limitations as well. It is a controlled substance in many countries, which makes it difficult to obtain for research purposes. 2-Benzoxazolinone, 3-(3-(4-(2-hydroxyethyl)-1-piperazinyl)propyl)- is also a stimulant, which can lead to ethical concerns regarding its use in animal studies.
将来の方向性
There are several future directions for research on 2-Benzoxazolinone, 3-(3-(4-(2-hydroxyethyl)-1-piperazinyl)propyl)-. One area of interest is the potential therapeutic applications of 2-Benzoxazolinone, 3-(3-(4-(2-hydroxyethyl)-1-piperazinyl)propyl)-. Studies have shown that 2-Benzoxazolinone, 3-(3-(4-(2-hydroxyethyl)-1-piperazinyl)propyl)- has potential as a treatment for depression, anxiety, and ADHD. Further research is needed to determine the efficacy and safety of 2-Benzoxazolinone, 3-(3-(4-(2-hydroxyethyl)-1-piperazinyl)propyl)- for these conditions. Another area of interest is the development of new synthetic compounds that are structurally similar to 2-Benzoxazolinone, 3-(3-(4-(2-hydroxyethyl)-1-piperazinyl)propyl)- but have improved therapeutic properties. These compounds could have potential as treatments for a variety of neurological and psychiatric disorders.
合成法
2-Benzoxazolinone, 3-(3-(4-(2-hydroxyethyl)-1-piperazinyl)propyl)- can be synthesized through the condensation reaction of 2-aminobenzoic acid and ethyl carbamate in the presence of phosphorus oxychloride. The resulting product is then reacted with piperazine to form 2-Benzoxazolinone, 3-(3-(4-(2-hydroxyethyl)-1-piperazinyl)propyl)-.
科学的研究の応用
2-Benzoxazolinone, 3-(3-(4-(2-hydroxyethyl)-1-piperazinyl)propyl)- has been the subject of scientific research due to its potential therapeutic applications. Studies have shown that 2-Benzoxazolinone, 3-(3-(4-(2-hydroxyethyl)-1-piperazinyl)propyl)- has an affinity for the dopamine and serotonin receptors in the brain, which are involved in the regulation of mood, behavior, and cognition. 2-Benzoxazolinone, 3-(3-(4-(2-hydroxyethyl)-1-piperazinyl)propyl)- has been investigated as a potential treatment for depression, anxiety, and attention deficit hyperactivity disorder (ADHD).
特性
CAS番号 |
14733-76-7 |
|---|---|
製品名 |
2-Benzoxazolinone, 3-(3-(4-(2-hydroxyethyl)-1-piperazinyl)propyl)- |
分子式 |
C16H23N3O3 |
分子量 |
305.37 g/mol |
IUPAC名 |
3-[3-[4-(2-hydroxyethyl)piperazin-1-yl]propyl]-1,3-benzoxazol-2-one |
InChI |
InChI=1S/C16H23N3O3/c20-13-12-18-10-8-17(9-11-18)6-3-7-19-14-4-1-2-5-15(14)22-16(19)21/h1-2,4-5,20H,3,6-13H2 |
InChIキー |
CCXDRDZXJGUIGM-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1CCCN2C3=CC=CC=C3OC2=O)CCO |
正規SMILES |
C1CN(CCN1CCCN2C3=CC=CC=C3OC2=O)CCO |
その他のCAS番号 |
14733-76-7 |
同義語 |
3-[3-[4-(2-Hydroxyethyl)piperazin-1-yl]propyl]benzoxazol-2(3H)-one |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



